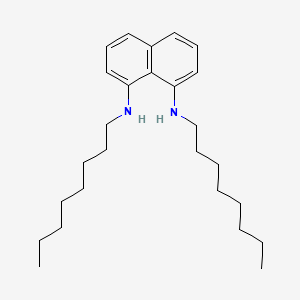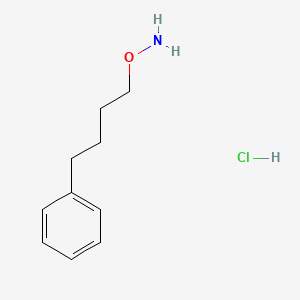![molecular formula C18H19F3S B14277870 4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl CAS No. 136101-17-2](/img/structure/B14277870.png)
4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl: is an organic compound characterized by the presence of a biphenyl core substituted with a pentyl group and a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with the biphenyl core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Benzylic alcohols, ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Biomolecular Probes: The compound can be used as a probe in biological studies to investigate protein-ligand interactions and enzyme activities.
Medicine:
Drug Development: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a probe, interacting with biomolecules in biological studies . The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions .
Comparison with Similar Compounds
4-Pentylbiphenyl: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and reactivity.
4-[(Trifluoromethyl)sulfanyl]biphenyl:
Properties
CAS No. |
136101-17-2 |
|---|---|
Molecular Formula |
C18H19F3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-pentyl-4-[4-(trifluoromethylsulfanyl)phenyl]benzene |
InChI |
InChI=1S/C18H19F3S/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)22-18(19,20)21/h6-13H,2-5H2,1H3 |
InChI Key |
NCYKTFFOTCEIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


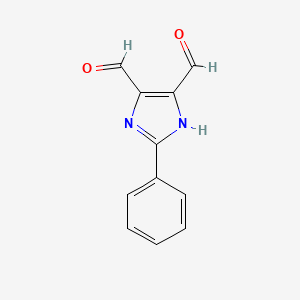
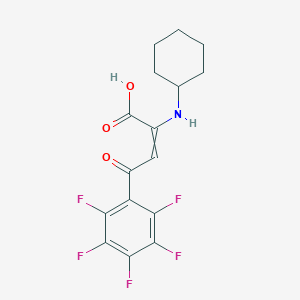
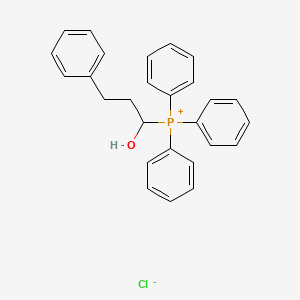
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)
![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

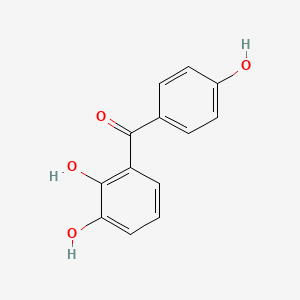
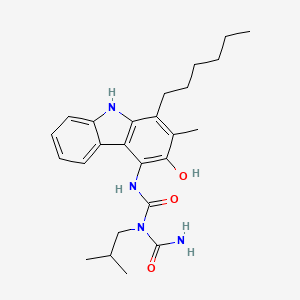
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
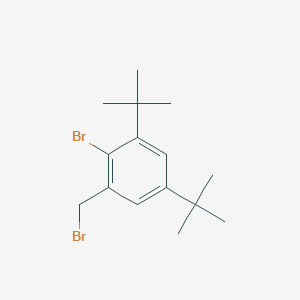
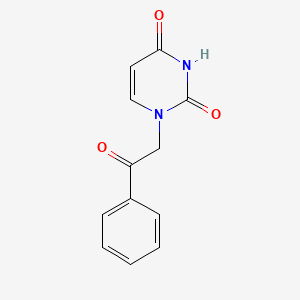
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
